molecular formula C20H29N3O B13101776 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

Katalognummer: B13101776
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: KTHROGQUWJWPME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a complex organic compound that features a pyrazole ring, a tert-butyl group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl group, and coupling with the phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives and phenyl-substituted compounds. Examples include:

  • 1-(4-(tert-Butyl)phenyl)-4-chlorobutan-1-one
  • 1-(4-(tert-Butyl)phenyl)-4-methoxybutan-1-one

Uniqueness

1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C20H29N3O

Molekulargewicht

327.5 g/mol

IUPAC-Name

1-[4-[(1-tert-butyl-3,5-dimethylpyrazol-4-yl)methylamino]phenyl]butan-1-one

InChI

InChI=1S/C20H29N3O/c1-7-8-19(24)16-9-11-17(12-10-16)21-13-18-14(2)22-23(15(18)3)20(4,5)6/h9-12,21H,7-8,13H2,1-6H3

InChI-Schlüssel

KTHROGQUWJWPME-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2C)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.